molecular formula C19H14ClN3O3S2 B2436840 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110970-21-2

8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2436840
CAS No.: 1110970-21-2
M. Wt: 431.91
InChI Key:
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Description

“8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a chemical compound with the molecular formula C19H14ClN3O3S2 and an average mass of 431.916 Da .


Synthesis Analysis

The synthesis of quinazoline derivatives, which this compound is a part of, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . They provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core with a carbonyl group in the C4N2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .


Chemical Reactions Analysis

Transition-metal-catalyzed reactions have been extensively used for the construction of quinazoline scaffolds . These reactions have streamlined the synthesis of several marketed drugs .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C19H14ClN3O3S2 and an average mass of 431.916 Da .

Scientific Research Applications

Synthesis and Biological Activity

The compound is a part of a broader class of chemicals involved in the synthesis and study of biologically active substances. One study discussed the synthesis of various thiazolo and thiazino quinazolines, demonstrating the compound's role in forming biologically significant structures. These synthesized compounds were then tested for antimicrobial activity, with some showing promising results (Gupta & Chaudhary, 2012).

Antimicrobial and Antibacterial Evaluation

The chemical structure is related to compounds that have been studied for their antimicrobial and antibacterial properties. A series of derivatives, incorporating either 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole at the 3-position, were synthesized and evaluated for antibacterial activities, with some exhibiting good potency (Gineinah, 2001).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on compounds derived from similar chemical structures for their anti-inflammatory and analgesic properties. Novel compounds were synthesized and assessed for cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, analgesic, and anti-inflammatory activities. Some compounds demonstrated high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Biological Activity and Molecular Synthesis

The compound is structurally related to other heterocyclic compounds that have been explored for various biological activities. Studies have been conducted on the synthesis, structure, and transformations of related compounds, investigating their potential applications in medicinal chemistry and drug design (Kut et al., 2021). These studies indicate a broader interest in the compound's class for its potential in developing therapeutics.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Future Directions

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this field and potential for future developments.

Properties

IUPAC Name

8-chloro-N-[(2-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c1-26-14-5-3-2-4-10(14)9-21-18(25)15-16-22-17(24)12-7-6-11(20)8-13(12)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDNZYSMIWLODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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